

# 2H-Pyran-2,4,6(3H,5H)-trione chemical properties

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## Compound of Interest

Compound Name: 2H-Pyran-2,4,6(3H,5H)-trione

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An In-Depth Technical Guide to **2H-Pyran-2,4,6(3H,5H)-trione**: Properties, Synthesis, and Applications

## Abstract

**2H-Pyran-2,4,6(3H,5H)-trione**, also known by its more common synonyms Acetonedicarboxylic Anhydride or 3-Oxoglutamic Anhydride, is a highly functionalized heterocyclic compound. Despite its structural simplicity, it serves as a potent and versatile building block in synthetic organic chemistry. Its reactivity is dominated by the presence of a cyclic anhydride and a  $\beta$ -dicarbonyl system, which imparts unique chemical characteristics, including a pronounced tendency for keto-enol tautomerism and susceptibility to nucleophilic attack. This guide provides a comprehensive technical overview of its core chemical properties, validated synthetic protocols, characteristic reactivity, spectroscopic profile, and its role as a key intermediate in the synthesis of pharmaceuticals.

## Introduction and Structural Elucidation

**2H-Pyran-2,4,6(3H,5H)-trione** (CAS No. 10521-08-1) is a six-membered oxygen-containing heterocycle with a molecular formula of  $C_5H_4O_4$ .<sup>[1][2]</sup> Its structure is formally the cyclic anhydride of acetonedicarboxylic acid (also known as 3-oxoglutamic acid). The pyran trione framework features three carbonyl groups at the C2, C4, and C6 positions, making it a highly electron-deficient and reactive scaffold. This inherent reactivity is the cornerstone of its utility in chemical synthesis, enabling its use as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.<sup>[1]</sup>

It is crucial to distinguish this compound from the similarly named but structurally distinct Dehydroacetic Acid ( $C_8H_8O_4$ ), a common food preservative and antimicrobial agent. **2H-Pyran-2,4,6(3H,5H)-trione** is a smaller, more fundamental synthetic unit.

## Physicochemical Properties

The compound is typically a white to pale yellow crystalline powder.<sup>[3]</sup> Its physical and chemical properties are summarized in the table below. The presence of multiple polar carbonyl groups suggests moderate solubility in polar organic solvents, while the anhydride group makes it sensitive to moisture.

Property	Value	Source(s)
Molecular Formula	$C_5H_4O_4$	<a href="#">[1]</a>
Molecular Weight	128.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	10521-08-1	<a href="#">[1]</a>
Melting Point	134–140 °C (with decomposition)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	354.9 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.472 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Appearance	White to pale yellow crystalline powder	<a href="#">[3]</a>
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8°C	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The primary and most efficient synthesis of **2H-Pyran-2,4,6(3H,5H)-trione** involves the dehydration and cyclization of its parent acid, 3-oxoglutaric acid (acetonedicarboxylic acid). Acetic anhydride is the reagent of choice for this transformation, acting as both a dehydrating agent and a solvent.

## Protocol 1: Synthesis of 3-Oxoglutaric Acid from Citric Acid

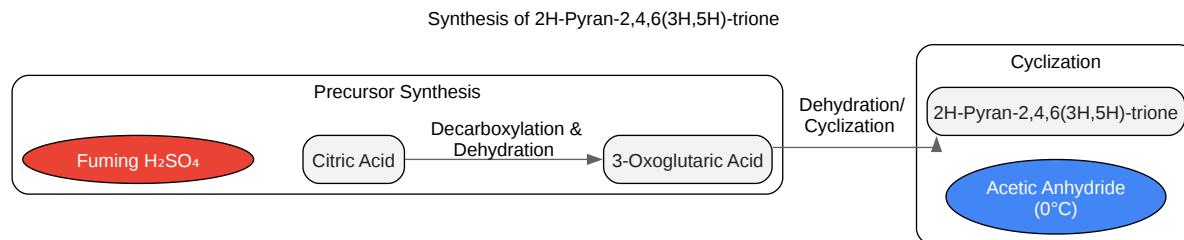
The precursor, 3-oxoglutaric acid, is not typically stable for long-term storage and is often prepared fresh from citric acid.<sup>[5]</sup> The synthesis involves the treatment of citric acid with fuming sulfuric acid, which induces decarbonylation and dehydration.<sup>[6]</sup>

- **Rationale:** Fuming sulfuric acid (oleum) is a powerful dehydrating and oxidizing agent. It facilitates the removal of a carboxyl group and a water molecule from the citric acid backbone to yield the target  $\beta$ -keto dicarboxylic acid. Careful temperature control is essential to prevent over-oxidation and decomposition.<sup>[5]</sup>

## Protocol 2: Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione

This protocol details the cyclization of 3-oxoglutaric acid to its corresponding anhydride.<sup>[3][4][7]</sup>

- **Materials:** 3-oxoglutaric acid, acetic anhydride, glacial acetic acid, benzene (or diethyl ether as a washing solvent).
- **Procedure:**
  - To a flask containing acetic anhydride (e.g., 350 mL), cooled to 0°C in an ice bath, slowly add 3-oxoglutaric acid (e.g., 200 g) over 30 minutes with vigorous stirring.<sup>[4]</sup>
  - Maintain the reaction temperature below 10°C. A light yellow or white precipitate will gradually form.<sup>[7]</sup>
  - Continue stirring the mixture at 0°C for an additional 3 hours to ensure complete reaction.<sup>[3][4]</sup>
  - Isolate the solid product by filtration.
  - Wash the precipitate sequentially with cold glacial acetic acid and then with a non-polar solvent like benzene or diethyl ether to remove residual acetic acid and anhydride.<sup>[3][4][7]</sup>
  - Dry the resulting white powder under vacuum at 50°C to yield pure **2H-Pyran-2,4,6(3H,5H)-trione**.<sup>[4]</sup> Yields are typically high, in the range of 85-95%.<sup>[3][7]</sup>



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**Fig 1.** Synthetic pathway from citric acid to the target trione.

## Chemical Reactivity and Mechanistic Insights

The chemistry of **2H-Pyran-2,4,6(3H,5H)-trione** is governed by two key structural features: the reactive anhydride linkage and the acidic  $\alpha$ -protons situated between the three carbonyl groups.

## Keto-Enol Tautomerism

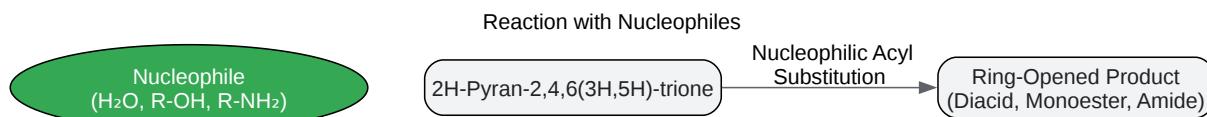
Like other  $\beta$ -dicarbonyl compounds, **2H-Pyran-2,4,6(3H,5H)-trione** is expected to exist in equilibrium with its enol tautomers.<sup>[8]</sup> The protons on the C3 and C5 positions are significantly acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion.<sup>[9]</sup> Experimental <sup>1</sup>H NMR data in DMSO-d<sub>6</sub> shows signals at  $\delta$  3.68 (s, 2H), 5.23 (s, 1H), and a broad singlet at 12.5 (br s, 1H), which strongly suggests the presence of an enol form in solution, with the latter two peaks corresponding to the vinylic and enolic hydroxyl protons, respectively.<sup>[3]</sup> The enol form is further stabilized by the formation of a conjugated system and potentially by intramolecular hydrogen bonding.<sup>[8][10]</sup>

**Fig 2.** Equilibrium between the keto and a possible enol tautomer.

## Nucleophilic Acyl Substitution

The anhydride moiety is a reactive acylating agent, susceptible to nucleophilic attack.<sup>[11]</sup> This reactivity is fundamental to its application as a synthetic intermediate.

- Hydrolysis: In the presence of water, the anhydride ring will readily open to regenerate 3-oxoglutaric acid. This necessitates the use of anhydrous conditions during its synthesis and storage.<sup>[12]</sup>
- Aminolysis: Reaction with primary amines, such as aniline, leads to ring-opening to form amide derivatives. For example, the reaction with aniline yields acetoacetanilide.<sup>[13]</sup> This proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the anhydride carbonyls, followed by the departure of the carboxylate leaving group.<sup>[12]</sup>
- Alcoholysis: Alcohols react similarly to form mono-esters of 3-oxoglutaric acid.



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**Fig 3.** General reactivity of the trione with nucleophiles.

## Spectroscopic Profile

Characterization of **2H-Pyran-2,4,6(3H,5H)-trione** relies on standard spectroscopic techniques. The data reflects the unique tautomeric nature of the molecule.

Technique	Observed/Predicted Features	Rationale / Source(s)
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H)	The signals are consistent with an enol tautomer prevailing in DMSO. The peak at 3.68 ppm could represent the CH <sub>2</sub> of the keto form, while 5.23 and 12.5 ppm represent the vinylic and hydroxyl protons of the enol form.[3]
<sup>13</sup> C NMR	(Predicted): Signals expected for three distinct carbonyl carbons (~160-200 ppm), methylene carbons (~45 ppm), and, for the enol form, sp <sup>2</sup> carbons (~100 and ~170 ppm).	Based on the parent acid's predicted spectrum and general chemical shifts for these functional groups.[14]
Mass Spec.	(GC-MS): m/z 128.1 [M] <sup>+</sup>	Corresponds to the molecular weight of the compound.[3]
Infrared (IR)	(Predicted): Strong, characteristic C=O stretching bands between 1700-1850 cm <sup>-1</sup> . Anhydrides typically show two bands. A broad O-H stretch (~2500-3300 cm <sup>-1</sup> ) would be present for the enol form.	Based on functional group analysis. The parent acid shows strong C=O stretches around 1715 cm <sup>-1</sup> .[14]

## Applications in Drug Development and Synthesis

The utility of **2H-Pyran-2,4,6(3H,5H)-trione** in drug discovery stems from its role as a versatile and reactive intermediate.[1] Its bifunctional nature allows for the construction of more complex molecular architectures.

A prominent example is its use as a key intermediate in the synthesis of Rosuvastatin, a widely prescribed statin drug for lowering cholesterol.<sup>[3]</sup> In this synthesis, the anhydride is protected and then subjected to a series of transformations to build the complex side chain of the final drug molecule. This application underscores the industrial relevance and strategic importance of this heterocyclic building block.

Furthermore, its ability to react with various nucleophiles makes it a valuable precursor for creating libraries of novel compounds, such as amides and esters, for screening in drug discovery programs.<sup>[1]</sup> The pyran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds, highlighting the potential of its derivatives in medicinal chemistry.

## Conclusion

**2H-Pyran-2,4,6(3H,5H)-trione** is a foundational building block whose chemistry is rich and multifaceted. Its synthesis is straightforward, and its reactivity, characterized by nucleophilic acyl substitution and keto-enol tautomerism, provides chemists with a powerful tool for molecular construction. The demonstrated use of this compound in the synthesis of blockbuster drugs like Rosuvastatin validates its importance for professionals in drug development and process chemistry. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential.

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